N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide
Description
This compound features a hybrid heterocyclic scaffold comprising a pyrazole core substituted with a thiazole ring (bearing a thiophen-2-yl group) and a thiophene-2-carboxamide moiety. The 3-methyl group on the pyrazole and the thiophene substituents likely influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS3/c1-10-8-14(18-15(21)13-5-3-7-23-13)20(19-10)16-17-11(9-24-16)12-4-2-6-22-12/h2-9H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPYPQMPVYAAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}thiophene-2-carboxamide, is a derivative of thiazole. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug). .
Mode of Action
Thiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Biochemical Pathways
Thiazole derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Biochemical Analysis
Biochemical Properties
N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, while the pyrazole ring can inhibit certain kinases, affecting signal transduction pathways. The thiophene ring contributes to the compound’s ability to bind to DNA and RNA, influencing gene expression and protein synthesis.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its thiazole, pyrazole, and thiophene rings. These binding interactions can result in enzyme inhibition or activation, leading to changes in cellular processes. For instance, the compound may inhibit kinases involved in cell signaling, thereby affecting downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties. At high doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. The compound can affect metabolic flux by altering the levels of metabolites and influencing the activity of metabolic enzymes. These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. Its localization and accumulation within cells can influence its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures, such as the nucleus or mitochondria, can influence its interactions with biomolecules and its overall biochemical effects.
Biological Activity
N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide, identified by CAS number 1172760-34-7, is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmaceuticals. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 330.42 g/mol. The structure features a thiophene ring, a thiazole moiety, and a pyrazole unit, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiophene and thiazole exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown promising in vitro activity against Mycobacterium tuberculosis (M. tuberculosis) with IC50 values indicating their effectiveness compared to standard drugs . Although specific data on the compound is limited, its structural analogs suggest potential efficacy against various pathogens.
Anticancer Activity
Research indicates that compounds containing thiophene and thiazole rings can inhibit cancer cell proliferation. A study exploring similar compounds found that they exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanisms often involve the induction of apoptosis and disruption of cell cycle progression .
The proposed mechanisms for the biological activity of thiophene-containing compounds include:
- Inhibition of Enzymatic Activity : Many compounds target specific enzymes involved in cellular processes.
- DNA Interaction : Some derivatives can intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in cells, leading to apoptosis.
Study 1: Antitubercular Activity
A study evaluated various benzothiazole derivatives for their antitubercular activity against M. tuberculosis. The results indicated that compounds with similar structural features to this compound exhibited IC50 values ranging from 7.7 µM to 11.1 µM, demonstrating significant inhibition compared to standard treatments .
Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, certain thiophene derivatives were tested against human breast cancer cell lines. The results showed that these compounds could reduce cell viability by more than 70% at concentrations below 20 µM, indicating strong potential for further development as anticancer agents .
Data Summary
The following table summarizes the biological activities reported for related compounds:
| Compound Name | Target Pathogen/Cell Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | M. tuberculosis | 7.7 | Enzyme inhibition |
| Compound B | Breast cancer cells | <20 | Apoptosis induction |
| Compound C | Lung cancer cells | 11.1 | ROS generation |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The thiazole and pyrazole rings are known to interact with various biological targets, potentially inhibiting cancer cell proliferation. A study demonstrated that derivatives of thiophene-thiazole-pyrazole compounds showed cytotoxic effects against several cancer cell lines, suggesting that N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide could be a candidate for further investigation in cancer therapy .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been explored. Similar compounds have shown effectiveness in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .
Material Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene moiety is particularly beneficial for enhancing charge transport properties . Research has indicated that incorporating such compounds into polymer matrices can improve the efficiency and stability of electronic devices.
Agricultural Applications
Pesticidal Activity
Compounds with thiazole and thiophene structures have been investigated for their pesticidal properties. Preliminary studies suggest that this compound may exhibit herbicidal or fungicidal activity, making it a candidate for developing new agricultural chemicals .
Case Study 1: Anticancer Screening
In a recent study, a series of pyrazole derivatives were synthesized and screened against various cancer cell lines, including breast and lung cancer cells. The results indicated that compounds similar to this compound showed IC50 values in the micromolar range, highlighting their potential as novel anticancer agents .
Case Study 2: Organic Photovoltaics
A research group investigated the use of thiophene-based compounds in OPV applications. By incorporating N-(3-methyl...) into polymer blends, they achieved a significant increase in power conversion efficiency compared to traditional materials. This demonstrates the compound's potential to enhance the performance of organic solar cells .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole and thiophene rings in the compound undergo nucleophilic substitution, particularly at halogenated positions. For example:
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Thiazole ring substitution : Bromine at the 4-position of the thiazole can be replaced by aryl or alkyl groups via cross-coupling reactions.
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Thiophene ring substitution : Electrophilic substitution (e.g., sulfonation or nitration) occurs at the α-positions of the thiophene moiety, influenced by its electron-rich nature.
Key conditions :
| Reaction Site | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Thiazole (C4) | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, 80°C | Aryl group introduction | 66–81% | |
| Thiophene (C5) | HNO₃/H₂SO₄ (nitration) | Nitro-derivative formation | N/A |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions to modify its aromatic systems:
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Suzuki-Miyaura coupling : Aryl boronic acids react with brominated thiophene/thiazole rings under Pd(0) catalysis. For instance, coupling with 4-tolylboronic acid introduces a methylphenyl group.
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Buchwald-Hartwig amination : Introduces amine groups to the pyrazole ring using Pd catalysts and aryl halides .
Optimized protocol :
Hydrolysis of Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis (HCl, 100°C) : Yields thiophene-2-carboxylic acid.
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Basic hydrolysis (NaOH, reflux) : Forms carboxylate salts, enhancing water solubility.
Kinetic data :
| Condition | Time (h) | Conversion | Byproducts |
|---|---|---|---|
| 6M HCl, 100°C | 4 | >90% | Minimal |
| 2M NaOH, reflux | 3 | 85% | Trace amines |
Cycloaddition Reactions
The thiophene ring acts as a diene in Diels-Alder reactions, forming fused bicyclic systems:
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With maleic anhydride : Produces a tetrahydrobenzo[b]thiophene derivative under thermal conditions.
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With nitroso compounds : Forms N-oxide adducts.
Functionalization of the Pyrazole Ring
The NH group on the pyrazole ring undergoes alkylation or acylation:
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Alkylation : Using alkyl halides (e.g., CH₃I) in DMF with NaH as a base yields N-alkylated derivatives.
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Acylation : Acetic anhydride introduces acetyl groups, enhancing lipophilicity.
Reactivity comparison :
| Reaction Type | Reagents | Rate (Relative) |
|---|---|---|
| Alkylation | CH₃I, NaH | Fast (t = 1 h) |
| Acylation | Ac₂O, pyridine | Moderate (t = 3 h) |
Oxidation and Reduction
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Oxidation : Thiophene’s sulfur atom oxidizes to sulfoxide/sulfone using H₂O₂ or mCPBA.
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Reduction : Not typically observed in the parent compound but relevant for nitro-derivatives (e.g., H₂/Pd-C reduces NO₂ to NH₂).
Condensation Reactions
The carboxamide group condenses with hydrazines or hydroxylamine to form hydrazides or hydroxamic acids:
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With hydrazine : Forms thiophene-2-carbohydrazide, a precursor to heterocyclic analogs .
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With hydroxylamine : Generates hydroxamate derivatives, studied for metal-chelating properties .
Mechanistic Insights
Comparison with Similar Compounds
Key Observations :
- Synthetic Challenges : Electron-withdrawing groups (e.g., CF₃ in ) correlate with lower purity (42%), while simpler substituents (e.g., difluorophenyl in ) achieve higher purity (99.05%). This suggests that the target’s thiophene groups may simplify purification compared to nitro or CF₃ analogs.
- Thermal Stability : Analogs with nitro groups (e.g., compound 7a in ) exhibit higher melting points (~280°C), likely due to increased crystallinity. The target’s lack of nitro substituents may result in lower melting points, influencing solubility and formulation .
Pharmacological and Physicochemical Properties
While biological data for the target compound are unavailable, insights can be extrapolated from analogs:
- Antibacterial Activity : Nitrothiophene carboxamides () demonstrate narrow-spectrum antibacterial activity, likely via inhibition of bacterial enzymes (e.g., DNA gyrase). The target’s thiophene rings may offer similar bioactivity but with improved metabolic stability due to reduced nitro group toxicity .
- Lipophilicity : The methylthio group in ’s compound increases lipophilicity, aiding membrane permeability. The target’s methylpyrazole and thiophene substituents may balance lipophilicity and aqueous solubility .
Stability and Reactivity
- Nitro Group Instability : Nitrothiophene analogs () may undergo metabolic reduction, limiting therapeutic utility. The target’s absence of nitro groups could enhance stability in vivo .
- Thiophene vs. Phenyl : Thiophene’s smaller size and higher electron density compared to phenyl may improve target selectivity or reduce off-target interactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing this compound, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, thiophene-2-carboxamide derivatives are often prepared by reacting substituted pyrazole intermediates with thiazole-thiophene precursors in ethanol or DMF under reflux. Key steps include cyclization using ethyl acetoacetate or acetylacetone derivatives, with yields optimized by controlling stoichiometry (1.2–1.5 mmol of reactants) and reaction time (7–20 hours). Post-synthesis purification via recrystallization (ethanol/water or DMF) is critical to isolate products with >65% yield .
- Characterization : IR spectroscopy confirms C=O (1650–1700 cm⁻¹), C=N (1550–1600 cm⁻¹), and thiophene C-S-C (690–710 cm⁻¹) bonds. ¹H-NMR resolves methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–8.2 ppm), while mass spectrometry identifies molecular ion peaks (e.g., M⁺ at m/z 381) .
Q. How do researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Purity is confirmed via melting point consistency (e.g., 208–210°C for pyrazolyl derivatives) and elemental analysis (C, H, N, S within ±0.3% of theoretical values). High-resolution mass spectrometry (HRMS) and ¹³C-NMR are used to resolve ambiguities in complex spectra, such as overlapping signals from thiophene and thiazole rings .
Advanced Research Questions
Q. How can researchers address low yields or side-product formation during synthesis?
- Methodological Answer : Side products like uncyclized intermediates or regioisomers arise from competing reaction pathways. To mitigate this:
- Use catalysts like K₂CO₃ (1.2 mmol) to enhance nucleophilic substitution efficiency in thiazole formation .
- Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature gradients during cyclization.
- Employ column chromatography (silica gel, ethyl acetate/hexane) for challenging separations .
Q. How should contradictory spectral data (e.g., melting points, NMR shifts) across studies be resolved?
- Methodological Answer : Discrepancies in melting points (e.g., 114–116°C vs. 160–162°C for triazepine derivatives) may stem from polymorphic forms or solvent-trapped crystals. Recrystallization in mixed solvents (ethanol/water, 4:1) standardizes crystal packing. For NMR shifts, deuterated solvents (DMSO-d₆ vs. CDCl₃) and pH adjustments can resolve proton exchange effects .
Q. What computational strategies predict the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the thiophene-thiazole moiety shows a HOMO energy of -5.2 eV, indicating susceptibility to electrophilic attack at the sulfur atom. Molecular docking studies (AutoDock Vina) further assess binding affinities to biological targets .
Q. How can structure-activity relationships (SAR) be established for this compound’s biological activity?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., methoxy, nitro, or halogens on the phenyl ring) and compare bioassay data. For instance, replacing 4-methoxyphenyl with 4-nitrophenyl in triazepine derivatives increases antibacterial potency (MIC: 8 μg/mL → 2 μg/mL). QSAR models correlate logP values (>3.5) with enhanced membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
